molecular formula C13H13NO2 B070715 5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione CAS No. 177957-18-5

5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione

Cat. No. B070715
M. Wt: 215.25 g/mol
InChI Key: DRTSBKDWIKMSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological agent. This compound is commonly referred to as norlichexanthone or NLX and is a derivative of the xanthone family. NLX has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has been found to inhibit the NF-kappaB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. NLX has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, NLX has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Biochemical And Physiological Effects

NLX has been found to exhibit several biochemical and physiological effects. NLX has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products, indicating its antioxidant activity. NLX has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its anti-inflammatory activity. Furthermore, NLX has been shown to induce apoptosis in cancer cells and inhibit tumor growth, indicating its anti-cancer activity.

Advantages And Limitations For Lab Experiments

NLX has several advantages for lab experiments. NLX is a stable compound that can be easily synthesized or extracted from natural sources. NLX has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are some limitations to the use of NLX in lab experiments. NLX is a relatively new compound, and its biological effects are not fully understood. Additionally, the optimal dose and duration of NLX treatment for various conditions are still unclear.

Future Directions

There are several future directions for the study of NLX. Further studies are needed to elucidate the mechanism of action of NLX and its potential use as a pharmacological agent. Studies are also needed to determine the optimal dose and duration of NLX treatment for various conditions. Additionally, the use of NLX in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of novel NLX derivatives with improved pharmacological properties should be considered.
Conclusion:
In conclusion, 5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione or NLX is a promising compound with potential pharmacological applications. NLX has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis method of NLX includes chemical synthesis, microbial fermentation, and plant extraction. The mechanism of action of NLX is not fully understood, but studies have suggested that NLX exerts its biological effects through multiple pathways. NLX has several advantages for lab experiments, including its stability and low toxicity. However, further studies are needed to fully understand the potential of NLX as a pharmacological agent.

Synthesis Methods

NLX can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of NLX involves the reaction of 3-methyl-2-butenal with indole-2,3-dione in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Streptomyces sp. and Aspergillus sp. to produce NLX. Plant extraction involves the isolation of NLX from plants such as Garcinia species and Hypericum species.

Scientific Research Applications

NLX has been extensively studied for its potential use as a pharmacological agent. Several studies have reported the anti-inflammatory, antioxidant, and anti-cancer properties of NLX. NLX has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. NLX has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

177957-18-5

Product Name

5-(3-Methyl-2-butenyl)-1H-indole-2,3-dione

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-(3-methylbut-2-enyl)-1H-indole-2,3-dione

InChI

InChI=1S/C13H13NO2/c1-8(2)3-4-9-5-6-11-10(7-9)12(15)13(16)14-11/h3,5-7H,4H2,1-2H3,(H,14,15,16)

InChI Key

DRTSBKDWIKMSCI-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NC(=O)C2=O)C

synonyms

1H-Indole-2,3-dione, 5-(3-methyl-2-butenyl)- (9CI)

Origin of Product

United States

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